molecular formula C9H9Cl2NO3 B1621274 3,5-Dichloro-2,6-dimethoxybenzamide CAS No. 90650-25-2

3,5-Dichloro-2,6-dimethoxybenzamide

Cat. No.: B1621274
CAS No.: 90650-25-2
M. Wt: 250.08 g/mol
InChI Key: FOXKPXMTDLUJJA-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H9Cl2NO3 . It has a molecular weight of 250.08 .


Synthesis Analysis

The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, two methoxy groups, and an amide group .

Scientific Research Applications

Neuroleptic Agents

  • 3,5-Dichloro-2,6-dimethoxybenzamide derivatives have been studied for their neuroleptic properties, particularly as potential treatments for schizophrenia. For instance, derivatives like raclopride were investigated for their ability to inhibit dopamine-related activities in the brain, showing promise as antipsychotic agents (de Paulis et al., 1986).

Synthesis Processes

  • The compound has been used as an intermediate in the synthesis of other chemicals. For example, it was involved in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate in the preparation of nabilone (Xin, 2012).

Photocatalytic Degradation

  • Studies have explored the use of this compound in photocatalytic degradation processes. For example, its role in enhancing the rate of mineralization of certain compounds when used with adsorbent supports and titanium dioxide was investigated (Torimoto et al., 1996).

Molecular Structure Analysis

  • Research on the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, helps understand the chemical and physical properties of this compound (Karabulut et al., 2014).

Insecticide Synthesis

  • It has been used in the synthesis of insecticides such as Teflubenzuron, a type of benzoylurea insecticide, demonstrating its utility in agricultural applications (Yang, 2006), (Shi-long, 2006).

Antioxidant Research

  • Its derivatives have been investigated for potential antioxidant and neuroprotective properties, highlighting the relevance in medical research (Hur et al., 2013).

Thermal Stability Analysis

  • Studies on the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, provide insights into the safety and handling requirements of this compound (Cong & Cheng, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dichloro-2,6-dimethoxybenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Properties

IUPAC Name

3,5-dichloro-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXKPXMTDLUJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379201
Record name 3,5-dichloro-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90650-25-2
Record name 3,5-dichloro-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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